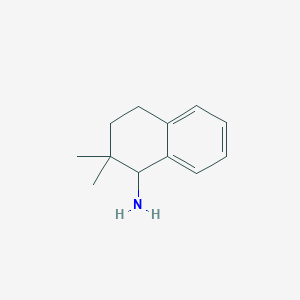

2,2-Dimetil-1,2,3,4-tetrahidronaftalen-1-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2-Aminotetralin (2-AT), are the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It’s also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .

Pharmacokinetics

It’s known that 2-at can be administered orally . More research is needed to fully understand the ADME properties of 2-AT and their impact on its bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is its ability to bind to a variety of receptors. This binding ability makes 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine a versatile ligand for the development of new drugs. However, there are also limitations to the use of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans have not been fully studied, which limits its potential applications in clinical settings.

Direcciones Futuras

There are several future directions for the study of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One direction is the development of new drugs based on the binding ability of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Another direction is the study of the mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. Understanding the mechanism of action could lead to the development of more effective drugs. Additionally, the effects of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine on humans need to be further studied to determine its potential applications in clinical settings.

Métodos De Síntesis

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves the reaction of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene with ammonia in the presence of a catalyst. This reaction results in the formation of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine as a white crystalline solid. The synthesis method is relatively simple and can be performed in a laboratory setting.

Aplicaciones Científicas De Investigación

- Inhibición de la Recaptación de Serotonina y Noradrenalina: 2-aminotetralina ha demostrado inhibir la recaptación de serotonina y noradrenalina en el cerebro . Esta propiedad la hace relevante para la investigación relacionada con los trastornos del estado de ánimo, la depresión y la ansiedad.

- Interacción con la Dopamina: Es probable que también actúe en las vías de la dopamina, dado que se ha demostrado que su efecto es similar al de la d-anfetamina en estudios con roedores . Los investigadores exploran su impacto en la señalización de la dopamina y los trastornos relacionados.

- Propiedades Estimulantes: La 2-aminotetralina es un fármaco estimulante, aunque menos potente que la d-anfetamina . La investigación de sus efectos y mecanismos estimulantes puede proporcionar información sobre el funcionamiento del sistema nervioso central.

- Derivado de Amina Quiral: La (S)-(+)-1,2,3,4-tetrahidro-1-naftilamina, una forma quiral de este compuesto, se utiliza en estudios de discriminación quiral en tiempo real de enantiómeros . Los investigadores exploran sus aplicaciones en la síntesis asimétrica y la catálisis.

- Reactivo Eficaz: ®-1,2,3,4-tetrahidro-1-naftilamina es eficaz para la iodociclación de ácidos 4-aril-4-pentenoicos . También se utiliza en la preparación de nuevos ligandos quirales de fosfina-aminofosfina.

- Cromatografía de Gases: Los investigadores estudian la cinética en fase gaseosa y las propiedades termodinámicas de la 1,2,3,4-tetrahidronaftalen-1-amina . La comprensión de su comportamiento en diferentes condiciones informa los procesos químicos.

Modulación del Neurotransmisor

Estudios Farmacológicos

Química Quiral y Enantioselectividad

Iodociclación y Síntesis de Ligandos

Cinética y Termodinámica Química

Aplicaciones Biológicas y Medicinales

Propiedades

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11H,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNUTDVMNFQGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110324-26-0 |

Source

|

| Record name | 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B2455285.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2455287.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2455289.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2455293.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)